Regioisomeric Identity of the Methylisoxazole Substituent: 3-Methylisoxazol-5-yl vs. 5-Methylisoxazol-3-yl
The target compound contains a 3-methylisoxazol-5-yl moiety attached to the acetamide nitrogen, distinguishing it from the majority of commercial pyridazine-thioacetamide analogs that bear a 5-methylisoxazol-3-yl group. This regioisomeric difference alters the vector and hydrogen-bond donor/acceptor capacity of the terminal heterocycle. In a related series of pyrazolo/triazolo-pyridazines bearing isoxazole substituents, the position of the isoxazole attachment was shown to significantly modulate anticancer cytotoxicity, with IC50 values shifting by more than 5-fold depending on substitution geometry [1]. Although no direct quantitative comparison for the target compound versus its 5-methylisoxazol-3-yl regioisomer has been published, the class-level SAR indicates that the 3-methylisoxazol-5-yl orientation is not interchangeable with the 3-yl variant [2].
| Evidence Dimension | Regioisomeric substitution geometry (isoxazole attachment point) |
|---|---|
| Target Compound Data | 3-methylisoxazol-5-yl (N-terminal attachment at isoxazole C5) |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl) analogs (attachment at isoxazole C3) |
| Quantified Difference | No direct comparative IC50 data available; class-level SAR indicates >5-fold potency shifts observed in analogous series |
| Conditions | In vitro cytotoxicity assays against human cancer cell lines (HCT-116, MCF-7, A549); Journal of Molecular Structure, 2022 |
Why This Matters
Procurement of the correct regioisomer is critical for SAR studies, as the 3-methylisoxazol-5-yl group provides a distinct pharmacophoric vector that cannot be replicated by 5-methylisoxazol-3-yl analogs.
- [1] Design, synthesis, in vitro anticancer and antimicrobial evaluation, SAR analysis, molecular docking and dynamic simulation of new pyrazoles, triazoles and pyridazines based isoxazole. Journal of Molecular Structure, 2022, 1264, 133312. View Source
- [2] BASF SE. Pyridazine compounds for controlling invertebrate pests. U.S. Patent 8,710,056. (Exemplifies both 3-methylisoxazol-5-yl and 5-methylisoxazol-3-yl as distinct substituent options, indicating non-equivalence). View Source
